3-(2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide
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Description
3-(2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H20F2N4O3S and its molecular weight is 482.51. The purity is usually 95%.
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Scientific Research Applications
Modification and Evaluation of Heterocyclic Compounds
- Radioligand Binding Studies : Sokolov et al. (2018) explored methyl 2-aminothiophene-3-carboxylates modified with trifluoromethyl-containing five-membered heterocycles, assessing their influence on neuronal NMDA receptors through radioligand binding studies, indicating a methodology for assessing neurological receptor activity Sokolov et al., 2018.
Anticancer Activity of Benzamide Derivatives
- Microwave-Assisted Synthesis and Evaluation : Tiwari et al. (2017) synthesized novel Schiff's bases containing thiadiazole scaffold and benzamide groups, evaluated for anticancer activity against human cancer cell lines. This work highlights the process of synthesizing and evaluating the biological activity of structurally complex molecules Tiwari et al., 2017.
Exploration of Synthesis Methods for Heterocyclic Compounds
- Cyclocondensation Techniques : Research by Sokolov et al. (2014) into cyclocondensation methods for generating trifluoromethyl-containing heterocycles from methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate and various 1,3-binucleophiles exemplifies the chemical synthesis strategies that could be applicable to compounds similar to the one Sokolov et al., 2014.
Synthesis and Biological Activity of Imidazole Derivatives
- Antiulcer Agent Development : A study by Starrett et al. (1989) on the synthesis of new imidazo[1,2-a]pyridines as potential antiulcer agents showcases the therapeutic potential of imidazole derivatives in treating ulcers Starrett et al., 1989.
properties
IUPAC Name |
3-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O3S/c1-15-5-7-19(33-15)13-28-23(32)16-3-2-4-18(11-16)30-10-9-27-24(30)34-14-22(31)29-21-12-17(25)6-8-20(21)26/h2-12H,13-14H2,1H3,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIHPJFFDCMUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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